molecular formula C10H8BrNO B6255618 (6-bromoisoquinolin-3-yl)methanol CAS No. 1783531-68-9

(6-bromoisoquinolin-3-yl)methanol

Cat. No.: B6255618
CAS No.: 1783531-68-9
M. Wt: 238.1
InChI Key:
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Description

(6-Bromoisoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a hydroxymethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline followed by a hydroxymethylation reaction. One common method starts with 6-bromoisoquinoline, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide . The reaction is carried out in methanol at room temperature for several hours to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoisoquinolin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 6-Bromoisoquinoline-3-carboxylic acid.

    Reduction: Isoquinolin-3-ylmethanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromoisoquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-bromoisoquinolin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. For example, as a potential factor XIa inhibitor, it would interact with the active site of the enzyme, preventing its normal function and thereby exerting an anticoagulant effect .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoquinoline: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    Isoquinolin-3-ylmethanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    4-Bromoisoquinoline: Bromine atom is at a different position, leading to different reactivity and applications.

Uniqueness

(6-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

1783531-68-9

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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